molecular formula C7H13ClN4O B1448516 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1803598-20-0

4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B1448516
CAS No.: 1803598-20-0
M. Wt: 204.66 g/mol
InChI Key: XQGSOPHMENRPOK-UHFFFAOYSA-N
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Description

4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.20 g/mol . It is an aminopyrazole derivative, a class of heterocyclic compounds that serve as advantageous frameworks in medicinal chemistry and drug discovery . Aminopyrazoles are versatile building blocks for synthesizing more complex molecules and are known to provide useful ligands for various enzymes and receptors . Specifically, 4-aminopyrazole derivatives have been identified as key intermediates in the synthesis of pharmaceuticals and are featured in potent inhibitors of cyclin-dependent kinases (CDKs) and other kinase targets . Researchers value this scaffold for its potential in designing compounds with anti-inflammatory, anticancer, and anti-infective properties . The presence of the free amino group at the 4-position acts as a hydrogen bond donor, facilitating critical interactions with biological targets . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-amino-N,N,1-trimethylpyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-10(2)7(12)6-5(8)4-11(3)9-6;/h4H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGSOPHMENRPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-20-0
Record name 1H-Pyrazole-3-carboxamide, 4-amino-N,N,1-trimethyl-, hydrochloride (1:1)
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Record name 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride
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Preparation Methods

Methylation of Amino-Pyrazole Carboxamide Precursors

  • Starting from 4-amino-1H-pyrazole-3-carboxamide, selective methylation of the nitrogen atoms can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • The reaction conditions are optimized to prevent over-alkylation or ring modification.
  • The N1 position methylation is typically favored under controlled temperature and solvent conditions.

Formation of the Carboxamide Group

  • The carboxamide group at the 3-position can be introduced by amidation of the corresponding pyrazole-3-carboxylic acid or ester.
  • Amidation is performed by reacting the acid derivative with methylamine or other amines under dehydrating conditions or using coupling reagents.

Preparation of Hydrochloride Salt

  • The free base form of 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.
  • This step improves the compound's crystallinity and stability.

Representative Synthetic Route Example

Step Reaction Type Reagents and Conditions Outcome
1 Pyrazole ring formation Cyclization of hydrazine derivatives with β-ketoesters Formation of 1H-pyrazole core
2 Methylation Methyl iodide, base (e.g., K2CO3), solvent (acetone) Introduction of methyl groups at N1 and N,N positions
3 Amidation Reaction with methylamine, coupling agent (e.g., EDC) Formation of carboxamide at 3-position
4 Salt formation Treatment with HCl in ethanol Formation of hydrochloride salt

Detailed Research Findings and Optimization

  • Catalysts and Solvents: Sodium or potassium iodide can be used as catalysts in methylation steps to improve yield and selectivity, as demonstrated in related pyrazole syntheses.
  • Temperature Control: Low-temperature conditions during methylation and amidation prevent side reactions such as ring opening or over-alkylation.
  • Purification: Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with water at 35-65% ratio) yields high-purity hydrochloride salts.
  • Yield and Purity: Optimized reaction conditions can achieve yields exceeding 70% with purity above 98%, suitable for pharmaceutical applications.

Comparative Analysis of Preparation Methods

Method Aspect Advantages Limitations
Direct methylation Simple, straightforward, good selectivity Requires careful control to avoid over-alkylation
Amidation via coupling agents High efficiency, mild conditions Cost of reagents, potential side products
Salt formation Improves stability and solubility Requires additional purification step

Notes on Related Compounds and Their Preparation

  • Similar compounds such as 4-amino-N,1-diethyl-1H-pyrazole-3-carboxamide have been synthesized by reacting 4-amino-1H-pyrazole-3-carboxamide with diethylamine under catalytic conditions.
  • The preparation of pyrazole carboxylic acids via condensation and cyclization reactions has been well-documented, involving substitution/hydrolysis followed by cyclization with hydrazines.
  • Intramolecular 1,3-dipolar cycloaddition has been used to construct pyrazole rings efficiently in related synthetic schemes.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Methylation agent Methyl iodide or dimethyl sulfate Requires base, inert atmosphere preferred
Base Potassium carbonate or sodium hydride Controls alkylation selectivity
Solvent Acetone, DMF, or DMSO Polar aprotic solvents favor methylation
Amidation reagent Methylamine, EDC or DCC Mild conditions prevent ring degradation
Temperature 0–25°C for methylation; room temp for amidation Prevents side reactions
Salt formation HCl in ethanol or ether Enhances crystallinity and stability
Purification Recrystallization from alcohol-water mix 35–65% alcohol ratio optimal

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H12N4O·HCl
  • Molecular Weight : 204.66 g/mol
  • IUPAC Name : 4-amino-N,N,1-trimethylpyrazole-3-carboxamide; hydrochloride

The presence of the hydrochloride group enhances its solubility and stability, making it suitable for diverse applications.

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial building block in synthesizing more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution, making it versatile for organic synthesis.
  • Reagent in Reactions : It is utilized as a reagent in chemical reactions due to its ability to form stable complexes with other molecules.

Biology

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial in regulating cell proliferation and the cell cycle. This suggests potential applications in cancer research .
  • Protein Interactions : Its ability to form stable complexes with biological molecules makes it valuable for studying protein interactions and enzyme mechanisms.

Medicine

  • Therapeutic Properties : Investigations into its anti-inflammatory and anticancer activities show promise. For instance, derivatives of pyrazole compounds have demonstrated significant activity against various cancer cell lines and inflammatory conditions .
  • Neuroprotective Effects : Some studies suggest that related pyrazole derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Industry

  • Material Development : The compound is explored for developing new materials due to its unique chemical properties. It can act as a catalyst in certain industrial processes, enhancing efficiency and product yield.
  • Cosmetic Applications : Pyrazole derivatives are also investigated for their use in cosmetic formulations, particularly as colorants or active ingredients due to their stability and reactivity .

Anticancer Activity

A study highlighted the anticancer potential of pyrazole derivatives similar to 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride. These compounds were tested against various tumor cell lines using MTT assays, showing significant antiproliferative effects. The structure-activity relationship (SAR) indicated that specific substitutions at the pyrazole core enhanced activity against cancer cells while minimizing toxicity to normal cells .

Anti-inflammatory Properties

Research focusing on the anti-inflammatory effects of pyrazole derivatives demonstrated that certain compounds could reduce inflammation markers in vitro and in vivo. These findings support the potential use of this compound as a lead compound for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride C₆H₁₁ClN₄O 190.63 -NH₂ (C4), -CH₃ (N,N-dimethyl), -CH₃ (C1) Hydrochloride salt; high solubility in polar solvents
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 403.1 -Cl (C5), -CN (C4-pyrazole), aryl groups Higher molecular weight; aryl substituents enhance π-π interactions
4-Chloro-N,N,1-triethyl-1H-pyrazole-3-carboxamide C₁₀H₁₆ClN₃O 229.71 -Cl (C4), triethyl groups Bulky substituents reduce solubility; increased lipophilicity
4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid hydrochloride C₆H₇ClF₃N₃O₂ 245.59 -CF₃CH₂ (C1), -COOH (C3) Trifluoroethyl group introduces strong electron-withdrawing effects

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., the target compound) exhibit improved aqueous solubility compared to non-ionic analogs like 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl) derivatives .
  • Lipophilicity: Methyl groups in the target compound enhance lipophilicity, whereas trifluoroethyl or cyano substituents (e.g., in 3a or 4-amino-1-(2,2,2-trifluoroethyl) analog) alter electronic profiles, affecting membrane permeability .
  • Melting Points : The target compound’s melting point is unspecified, but analogs like 3a (mp: 133–135°C) and 3d (mp: 181–183°C) show substituent-dependent trends .

Biological Activity

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and therapeutic potentials, supported by data from various studies.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets. Similar compounds have been shown to inhibit fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which play crucial roles in cell proliferation and the cell cycle progression. The inhibition of these targets suggests potential antiproliferative effects, making it a candidate for cancer therapy.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, compounds related to 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Effect
Compound AHepG2 (Liver cancer)54.25Inhibition of proliferation
Compound BHeLa (Cervical cancer)38.44Inhibition of proliferation
Compound CA549 (Lung cancer)0.95Induction of autophagy

These findings highlight the potential of pyrazole derivatives in developing novel anticancer therapies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In studies evaluating the antibacterial efficacy against strains such as E. coli and B. subtilis, significant inhibition zones were observed, indicating strong antimicrobial activity:

MicroorganismInhibition Zone (mm)
E. coli>15
B. subtilis>15

This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory properties. Compounds within this class have demonstrated efficacy comparable to established anti-inflammatory drugs like indomethacin in preclinical models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazole ring can significantly impact biological activity. For instance, alterations at the N1 position have been linked to changes in anticancer efficacy and selectivity towards specific cancer cell lines. The presence of certain substituents can enhance or diminish the compound's biological effects .

Case Studies

Several studies have explored the therapeutic applications of pyrazole derivatives:

  • Anticancer Study : A study reported that a series of pyrazole derivatives exhibited IC50 values ranging from 0.067 µM to 49.85 µM against various cancer cell lines, demonstrating their potential as effective anticancer agents .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of several pyrazole derivatives, revealing promising results against both bacterial and fungal strains, thus supporting their use in treating infectious diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically follows a multi-step protocol starting with a 1,5-diarylpyrazole core template. Key steps include condensation of substituted phenyl precursors with carboxamide derivatives, followed by methylation and hydrochlorination. For example, analogous compounds like O-1302 and SR141716 were synthesized via sequential alkylation and amidation reactions using 5-phenyl-1-pentanol as a precursor . Intermediates can be characterized using thin-layer chromatography (TLC) for purity assessment and liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation. NMR spectroscopy (¹H/¹³C) is critical for verifying substitution patterns and regioselectivity during methylation .

Q. Which spectroscopic and crystallographic techniques are optimal for structural confirmation of this compound and its derivatives?

  • Methodological Answer :

  • X-ray crystallography provides unambiguous confirmation of the 3D structure, as demonstrated for related pyrazole-carboxamide derivatives (e.g., monoclinic crystal system with space group P21/n and unit cell parameters a = 10.0697 Å, b = 5.1399 Å, c = 40.990 Å) .
  • High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy (e.g., C24H21ClN4O2 with M_r = 432.90) .
  • FT-IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹ and NH bending at ~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search methods can model reaction mechanisms. For instance, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs computational workflows to predict transition states and optimize reaction conditions. This approach reduces experimental trial-and-error by simulating substituent effects on pyrazole ring reactivity, such as electron-withdrawing groups altering nucleophilic attack sites . Molecular docking studies may further predict interactions with biological targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in bioactivity or stability data across studies involving this compound?

  • Methodological Answer :

  • Controlled experimental replication : Standardize solvent systems (e.g., DMF vs. DMSO) and storage conditions (e.g., -80°C for <6 months vs. -20°C for <1 month) to minimize degradation .
  • Multivariate analysis : Use design-of-experiments (DoE) frameworks to isolate variables affecting bioactivity, such as pH, temperature, or counterion effects (e.g., hydrochloride vs. free base).
  • Cross-validation with orthogonal assays : Pair enzymatic inhibition data with cellular uptake studies (e.g., HPLC monitoring of intracellular concentrations) to distinguish intrinsic activity from bioavailability limitations .

Q. How can regioselectivity challenges during N-methylation of the pyrazole core be addressed?

  • Methodological Answer : Regioselective methylation can be achieved by:

  • Protecting group strategies : Temporarily block reactive amines (e.g., using tert-butoxycarbonyl, Boc) to direct methylation to the 1-position .
  • Catalytic control : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance selectivity for tertiary amine formation .
  • Kinetic monitoring : Use in situ FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride
Reactant of Route 2
4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride

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